Z-Val-Val-OH is classified as an amino acid derivative and falls under the category of peptide synthesis intermediates. Its chemical structure can be denoted by the following identifiers:
The synthesis of Z-Val-Val-OH typically involves several key steps:
The molecular structure of Z-Val-Val-OH features two valine residues linked by a peptide bond, with the following structural characteristics:
Z-Val-Val-OH is involved in several chemical reactions:
Z-Val-Val-OH functions primarily through its interactions with enzymes involved in peptide synthesis and degradation. The protecting benzyloxycarbonyl group prevents premature reactions at the amino terminus during synthesis:
Z-Val-Val-OH exhibits several notable physical and chemical properties:
Z-Val-Val-OH has significant applications in various scientific fields:
Z-Val-Val-OH belongs to the class of N-terminal protected dipeptides with the molecular formula C~20~H~29~N~3~O~5~ and a molecular weight of 391.47 g/mol. Its structure features:
The dipeptide exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Infrared spectroscopy confirms characteristic absorptions at 1,720 cm⁻¹ (C=O stretch of carboxylic acid) and 1,690 cm⁻¹ (amide I band) [6]. Its stability profile shows decomposition only above 200°C, making it suitable for solid-phase synthesis at elevated temperatures.
Table 1: Structural Properties of Z-Val-OH and Z-Val-Val-OH
Property | Z-Val-OH | Z-Val-Val-OH |
---|---|---|
Molecular Formula | C~13~H~17~NO~4~ | C~20~H~29~N~3~O~5~ |
Molecular Weight | 251.28 g/mol | 391.47 g/mol |
Melting Point | 62–64°C | 88–90°C |
Specific Rotation | -4.3° (c=2, AcOH) | -15.0° (c=1, DMF) |
Protection Group | N-terminal Z group | N-terminal Z group |
The development of Z-protected peptides traces back to Emil Fischer’s early 20th-century peptide synthesis work, but gained prominence in the 1970s with the isolation of dolastatin 10—a potent antitumor pentapeptide containing multiple valine-like residues. This discovery underscored the therapeutic potential of valine-rich peptides and accelerated methodologies for synthesizing protected dipeptide units like Z-Val-Val-OH [3].
Key historical milestones include:
The dipeptide’s stability under acidic conditions made it indispensable for Boc-SPPS strategies, where Z-group removal required hydrogenolysis without affecting peptide bonds. This contrasted with Fmoc-group strategies that required base-labile protection [8].
Table 2: Historical Applications of Z-Val-Val-OH in Peptide Synthesis
Time Period | Application Context | Significance |
---|---|---|
1970–1980 | Marine peptide synthesis | Enabled assembly of dolastatin core structures |
1985–1995 | Solid-phase synthesis optimization | Provided acid-stable intermediates for Boc-SPPS |
2000–2010 | Enzyme substrate design | Served as hydrophobic moiety in fluorogenic substrates |
2010–Present | Antibody-drug conjugates | Utilized in linker chemistry for cytotoxic payloads |
Z-Val-Val-OH forms the core of fluorogenic protease substrates like Z-Val-Val-Arg-AMC (7-amino-4-methylcoumarin). Upon cleavage by cathepsin B or caspase-like enzymes, the AMC moiety releases detectable fluorescence (λ~ex~ = 380 nm, λ~em~ = 460 nm). This enables real-time monitoring of enzyme kinetics in tumor cells, leveraging the dipeptide’s specificity for proteolytic active sites [9].
The dipeptide serves two primary roles in industrial peptide synthesis:
Industrial-scale production employs Z-Val-Val-OH due to its low epimerization risk (<0.5%) during activation. This is achieved through:
Table 3: Industrial Synthesis Methods for Z-Val-Val-OH
Method | Reagents | Yield | Epimerization Risk | Reference |
---|---|---|---|---|
Carbodiimide | DIC/HOAt in DMF | 85% | Moderate (2.1%) | [2] |
Phosphonium Salt | PyBOP/DIEA in CH~3~CN | 92% | Low (0.4%) | [8] |
Azide Method | DPPA, pH 8.5 | 78% | Very Low (0.1%) | [10] |
TCFH/NMI Activation | 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane with N-methylimidazole | 95% | Undetectable | [2] |
The dipeptide’s versatility extends to fragment condensation for large peptides (>50 residues), where it minimizes deletion sequences during solid-phase synthesis. Recent advances include flow chemistry applications, enabling continuous manufacturing of Z-protected dipeptides with >99.5% purity for Good Manufacturing Practice (GMP)-grade therapeutics [2] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2